6-methyl-5,6-dihydro-2H-pyran-2-one

Description

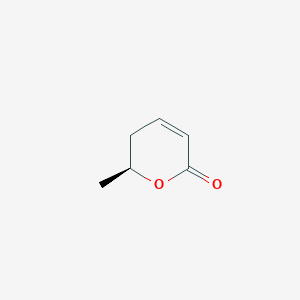

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKRGCMLGUEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871944 | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-54-3, 10048-32-5 | |

| Record name | 5,6-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parasorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-hexenoic acid lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Parasorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also widely known as parasorbic acid, is a naturally occurring lactone found in the berries of the mountain ash, Sorbus aucuparia. As a six-membered unsaturated lactone, its chemical structure and properties have garnered interest in various scientific fields, including organic synthesis and drug development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis and reactivity, and known biological activities. The information is presented to be a valuable resource for researchers and professionals in related fields.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₆H₈O₂. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 108-54-3 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 227 °C (estimated) | [2] |

| Density | ~1.0 g/mL (estimated) | [2] |

| Solubility in Water | 50 g/L | [2] |

| InChI Key | DYNKRGCMLGUEMN-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃): The chemical shifts for the carbon atoms are available in public databases, providing a fingerprint for the carbon skeleton of the molecule.[1]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and purity assessment of this volatile compound.[3] In electron impact (EI) mass spectrometry, this compound is expected to show a molecular ion peak at m/z 112, corresponding to its molecular weight.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR data for this compound is not detailed in the available search results. However, characteristic absorption bands for α,β-unsaturated lactones would be expected, including a strong C=O stretching vibration (typically around 1715-1750 cm⁻¹) and C=C stretching vibration (around 1600-1680 cm⁻¹).

Experimental Protocols

Synthesis of this compound

While a highly detailed, step-by-step protocol for the specific synthesis of this compound was not found in the search results, general synthetic strategies for 2H-pyran-2-ones and related fused pyran-2-ones are available. One common method involves a one-pot synthesis starting from 1,3-dicarbonyl compounds, one-carbon synthons (like triethyl orthoformate), and N-acylglycines in acetic anhydride.[4][5]

A procedure for the synthesis of the parent compound, 5,6-dihydro-2H-pyran-2-one, has been described in Organic Syntheses. This method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and glacial acetic acid, followed by workup.[1] This protocol could potentially be adapted for the synthesis of the 6-methyl derivative.

Another approach involves the partial hydrogenation of 4-hydroxy-6-methyl-2H-pyran-2-one.[6] The reaction conditions, including the choice of catalyst (e.g., Pd/Nb₂O₅), solvent, temperature, and hydrogen pressure, are critical for achieving high selectivity.[6]

Reactivity and Biological Significance

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the α,β-unsaturated lactone ring. This functional group makes the molecule susceptible to hydrolysis, which opens the lactone ring to form sorbic acid.[2][3] This conversion can be facilitated by heat or changes in pH.[3] The double bond within the ring can also undergo various addition reactions.

Biosynthesis

The biosynthesis of parasorbic acid in plants like the rowan berry is a controlled enzymatic process.[3] Studies have suggested that it follows an acetate-malonate pathway.[7]

Biological Activity and Signaling Pathways

The biological activity of parasorbic acid is primarily attributed to its conversion to sorbic acid, a well-known antimicrobial agent.[3] However, direct studies on the specific biological effects and signaling pathway interactions of this compound are limited in the current scientific literature.

While many natural compounds are known to interact with key signaling cascades such as the MAPK and NF-κB pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, there is no direct evidence from the searched literature linking parasorbic acid to these specific pathways.[8][9][10][11] Further research is needed to elucidate the potential for this compound to modulate these or other cellular signaling pathways.

Conclusion

This compound is a natural product with a well-defined chemical structure and physicochemical properties. While its synthesis and basic reactivity are understood, a significant gap exists in the literature regarding its specific biological mechanisms of action and its interaction with cellular signaling pathways. This presents an opportunity for future research to explore the potential of this molecule and its derivatives in drug discovery and development, particularly in investigating its effects on key signaling cascades that are implicated in various diseases. The data and protocols presented in this guide serve as a foundational resource for such endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Parasorbic acid - Wikipedia [en.wikipedia.org]

- 3. Parasorbic Acid Reference Standard [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the lactone 6-methyl-5,6-dihydro-2H-pyran-2-one. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. This document compiles available experimental data and provides predicted spectroscopic values to facilitate its identification and use in further research.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds and established chemical shift principles[1][2][3][4][5][6][7].

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.8 - 7.0 | ddd | ~9.8, 6.2, 2.5 | 1H | H-3 |

| ~5.9 - 6.1 | dt | ~9.8, 2.0 | 1H | H-2 |

| ~4.4 - 4.6 | m | - | 1H | H-5 |

| ~2.3 - 2.5 | m | - | 2H | H-4 |

| ~1.4 | d | ~6.3 | 3H | -CH₃ |

ddd: doublet of doublet of doublets, dt: doublet of triplets, m: multiplet, d: doublet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~164 | C-1 (C=O) |

| ~145 | C-3 |

| ~121 | C-2 |

| ~75 | C-5 |

| ~30 | C-4 |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic frequencies for α,β-unsaturated lactones and alkyl groups[8].

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2975 | Medium | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound has been reported in the literature[9][10].

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - CH₃]⁺ |

| 69 | High | [M - C₂H₃O]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound based on established chemical literature[9][11][12].

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of an appropriate unsaturated alcohol followed by ring-closing metathesis, a powerful method for the formation of cyclic compounds[9].

Materials:

-

Pent-4-en-2-ol

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Grubbs' second-generation catalyst

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Esterification: To a solution of pent-4-en-2-ol and triethylamine in anhydrous dichloromethane at 0 °C, slowly add acryloyl chloride. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography on silica gel.

-

Ring-Closing Metathesis: Dissolve the purified ester in anhydrous dichloromethane and degas the solution. Add Grubbs' second-generation catalyst and reflux the mixture under an inert atmosphere for 4-6 hours.

-

Final Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and broadband proton decoupling.

IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the compound from any impurities.

-

MS Parameters: Acquire mass spectra in the range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis workflow for this compound.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Mass Spectrometry of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 6-methyl-5,6-dihydro-2H-pyran-2-one, a volatile organic compound of interest in various chemical and biological studies. This document outlines the characteristic fragmentation patterns, presents quantitative mass spectral data, and details a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with a high-energy electron beam. This process forms a molecular ion (M+•), which is a radical cation that can subsequently undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of the molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. For this compound, the fragmentation pathways are influenced by the lactone ring and the methyl substituent.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the key ions, are summarized in the table below. This data is compiled from documented spectra and provides a reference for the identification of this compound.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion/Neutral Loss |

| 112 | 25 | [M]+• (Molecular Ion) |

| 97 | 100 | [M - CH₃]+ |

| 84 | 15 | [M - CO]+• |

| 69 | 85 | [M - CH₃ - CO]+ |

| 55 | 60 | [C₄H₇]+ |

| 43 | 50 | [C₃H₇]+ or [CH₃CO]+ |

| 41 | 70 | [C₃H₅]+ |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key steps. The following diagram illustrates the proposed signaling pathway for the major observed fragments.

The initial ionization event forms the molecular ion at m/z 112. The most abundant fragment ion is observed at m/z 97, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for methyl-substituted cyclic compounds. Another primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, resulting in the ion at m/z 84. Subsequent loss of carbon monoxide from the m/z 97 fragment leads to the ion at m/z 69. The fragment at m/z 55 is likely formed through the loss of a formyl radical (•CHO) from the m/z 84 ion.

Experimental Protocol: GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of this volatile compound.

4.1. Sample Preparation

For samples containing this compound, such as fungal volatile collections or synthetic reaction mixtures, a simple dilution with a volatile organic solvent like dichloromethane or hexane is often sufficient. If the compound is present in a complex matrix, a headspace solid-phase microextraction (SPME) method can be employed for selective extraction and pre-concentration.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: 240 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-300

-

Scan Speed: 2 scans/second

-

Transfer Line Temperature: 280 °C

4.4. Data Analysis

The acquired mass spectra are compared with reference spectra in mass spectral libraries (e.g., NIST, Wiley) for compound identification. The retention time from the gas chromatogram and the fragmentation pattern are both used to confirm the identity of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, natural product chemistry, and drug discovery.

References

The Natural Occurrence of 6-Methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5,6-dihydro-2H-pyran-2-one, a volatile lactone, is a naturally occurring secondary metabolite primarily found in the fungal kingdom. This technical guide provides a comprehensive overview of its natural sources, available quantitative data, detailed experimental protocols for its isolation and analysis, and a proposed biosynthetic pathway. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence

This compound has been identified as a volatile organic compound (VOC) produced by the ascomycete fungus Daldinia clavata. It is emitted in small amounts as part of the fungus's volatilome[1]. While other 6-substituted-5,6-dihydro-2H-pyran-2-ones are known to be produced by various microorganisms and plants, the documented natural occurrence of the 6-methyl variant is currently limited to this species. Further research into the metabolomes of other Daldinia species and related fungi may reveal additional natural sources.

Quantitative Data

To date, specific quantitative data on the yield or concentration of this compound from natural sources is scarce in the published literature. Studies on the volatile profile of Daldinia clavata have characterized its presence but have not reported absolute concentrations[1]. The table below summarizes the available information on the natural source and reported abundance.

| Compound | Natural Source | Family | Method of Detection | Reported Abundance | Reference |

| This compound | Daldinia clavata | Xylariaceae | GC-MS | Small amounts | [1] |

Experimental Protocols

The isolation and analysis of this compound from fungal cultures primarily involve the collection of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Fungal Cultivation and Volatile Collection

A common method for collecting volatile compounds from fungal cultures is the Closed-Loop Stripping Apparatus (CLSA). This technique allows for the gentle trapping of volatiles from the headspace of a culture without the use of solvents.

Protocol: Closed-Loop Stripping Analysis (CLSA)

-

Culture Preparation: Cultivate Daldinia clavata on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth) in a sealed vessel. Incubate under optimal growth conditions.

-

Apparatus Setup: Assemble the CLSA system, which consists of a sealed sample container, a pump, and an adsorbent trap (e.g., activated charcoal or Tenax®). The apparatus creates a closed loop where the headspace air from the culture is continuously circulated through the adsorbent trap.

-

Volatile Trapping: Operate the pump for a defined period (e.g., 24-48 hours) to allow for the adsorption of a sufficient quantity of volatile compounds onto the trap.

-

Elution: After trapping, remove the adsorbent trap and elute the trapped volatiles with a small volume of a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Concentration: Carefully concentrate the resulting eluate to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of this compound in the collected sample are performed using GC-MS.

Protocol: GC-MS Analysis

-

Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated volatile extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard or with reference spectra from a library (e.g., NIST).

-

Biosynthesis

The biosynthesis of this compound is proposed to proceed via a polyketide pathway, a common route for the synthesis of secondary metabolites in fungi. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.

Proposed Biosynthetic Pathway

The proposed pathway is analogous to the biosynthesis of other 6-substituted pyrones, such as 6-pentyl-α-pyrone. An iterative Type I PKS is likely responsible for the assembly of the polyketide chain.

-

Chain Initiation: The biosynthesis is initiated with an acetyl-CoA starter unit.

-

Chain Elongation: Two successive condensations with malonyl-CoA extender units occur, catalyzed by the PKS.

-

Reductive Processing: The β-keto groups are likely reduced to hydroxyl groups by a ketoreductase (KR) domain within the PKS.

-

Cyclization and Release: The resulting triketide chain undergoes cyclization and dehydration to form the α,β-unsaturated δ-lactone ring, which is then released from the PKS.

Conclusion

This compound is a naturally occurring volatile compound with a confirmed fungal origin. While its biological activity is yet to be fully elucidated, its structural similarity to other bioactive pyrones suggests potential applications in various fields. Further research is needed to quantify its production in different fungal species, to fully characterize its biosynthetic pathway, and to explore its pharmacological properties. The experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for future investigations into this intriguing natural product.

References

Biosynthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring lactone found in various plants and microorganisms. Its chemical structure and biological activities have garnered interest in the scientific community, particularly in the fields of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the biosynthetic pathways of this compound, focusing on its origin as a polyketide. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic machinery.

Core Biosynthetic Pathway: A Polyketide Origin

The biosynthesis of this compound proceeds via the acetate-malonate pathway, a hallmark of polyketide synthesis.[1][2] This pathway is orchestrated by a multi-domain enzyme complex known as a polyketide synthase (PKS). While the specific PKS responsible for parasorbic acid synthesis in many organisms is yet to be fully characterized, the general mechanism can be inferred from well-studied analogous systems, such as the biosynthesis of 6-methylsalicylic acid (6-MSA).[3][4]

The synthesis begins with a starter unit, typically acetyl-CoA, which is condensed with a series of extender units, malonyl-CoA. Each condensation step is followed by a programmed series of reductive and dehydrative modifications, catalyzed by specific domains within the PKS.

Key Precursors and Intermediates

The fundamental building blocks for the biosynthesis of this compound are:

-

Starter Unit: Acetyl-CoA

-

Extender Units: Malonyl-CoA

The assembly of the polyketide chain is proposed to proceed through the following key intermediates, which remain tethered to the acyl carrier protein (ACP) domain of the PKS until the final product is released.

Quantitative Data

Quantitative data on the biosynthesis of this compound is primarily available from studies on its natural source, the rowan berry (Sorbus aucuparia).

| Parameter | Value | Organism/System | Reference |

| Concentration in green berries | 132.3 mg per 100 g dry matter | Sorbus aucuparia | [5] |

| Concentration during ripening | Rises and then falls | Sorbus aucuparia | [5] |

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the putative biosynthetic pathway for this compound, based on the principles of iterative Type I PKS systems.

Caption: Proposed biosynthetic pathway of this compound via a Type I PKS.

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the final product, confirming the polyketide origin.

Methodology:

-

Precursor Administration: Administer isotopically labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C]acetate, to the producing organism (e.g., plant tissue or microbial culture).

-

Incubation: Allow the organism to metabolize the labeled precursors for a defined period.

-

Extraction: Harvest the biological material and perform a solvent extraction to isolate the secondary metabolites, including this compound.

-

Purification: Purify the target compound using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotopic enrichment.[3]

Caption: General workflow for isotopic labeling experiments in biosynthetic studies.

Heterologous Expression and In Vitro Reconstitution of PKS

Objective: To identify and characterize the specific PKS responsible for the biosynthesis.

Methodology:

-

Gene Cluster Identification: Identify putative PKS gene clusters in the genome of the producing organism through bioinformatics analysis.

-

Gene Cloning and Expression: Clone the candidate PKS gene into a suitable expression vector and transform it into a heterologous host (e.g., E. coli or Saccharomyces cerevisiae).

-

Protein Purification: Overexpress the PKS enzyme and purify it using affinity chromatography.

-

In Vitro Assay: Reconstitute the biosynthetic reaction in vitro by providing the purified PKS with the necessary substrates (acetyl-CoA, malonyl-CoA) and cofactors (NADPH).

-

Product Analysis: Analyze the reaction products using LC-MS and NMR to confirm the production of this compound.

Caption: Workflow for the identification and characterization of a Polyketide Synthase.

Conclusion

The biosynthesis of this compound is a fascinating example of polyketide synthesis, showcasing nature's ability to construct complex molecules from simple building blocks. While the general pathway is understood to follow the acetate-malonate route, further research is required to identify and characterize the specific polyketide synthase and tailoring enzymes involved in its production in various organisms. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly shed more light on the intricate enzymatic machinery responsible for the synthesis of this and other bioactive natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Applications of multinuclear NMR to structural and biosynthetic studies of polyketide microbial metabolites - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicology and Safety of Parasorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and safety data available for parasorbic acid. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and outlines potential mechanisms of toxicity and detoxification.

Introduction

Parasorbic acid, a naturally occurring lactone, is the cyclic ester of sorbic acid. It is found in the berries of the mountain ash tree (Sorbus aucuparia)[1]. While its open-chain form, sorbic acid, is a widely used and safe food preservative, parasorbic acid has demonstrated toxic properties[1]. This guide delves into the specifics of its toxicological profile.

The key toxicological concerns associated with parasorbic acid are related to its α,β-unsaturated lactone structure, which is a reactive chemical moiety known to interact with biological macromolecules. This reactivity is believed to be the basis for its observed toxicity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (5S)-5-Methyl-5,6-dihydro-2H-pyran-2-one | PubChem |

| Synonyms | 5-Hydroxy-2-hexenoic acid δ-lactone, Sorbic oil | PubChem |

| CAS Number | 10048-32-5 | PubChem |

| Molecular Formula | C₆H₈O₂ | PubChem |

| Molecular Weight | 112.13 g/mol | PubChem |

| Appearance | Colorless to yellowish oily liquid | [2] |

| Solubility | Soluble in water, ethanol, and ether | [2] |

Toxicology Summary

Acute Toxicity

The acute toxicity of parasorbic acid has been evaluated in mice via intraperitoneal (i.p.) and intravenous (i.v.) administration.

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Mouse | Intraperitoneal (i.p.) | 420 ± 6.3 | [2] |

| Mouse | Intravenous (i.v.) | 195 ± 13.6 | [2] |

Long-Term Toxicity and Carcinogenicity

Long-term studies in rats and mice have been conducted to assess the chronic toxicity and carcinogenic potential of parasorbic acid.

| Species | Duration | Dosing Regimen | Key Findings | Reference |

| Rat | 2 years | 1.2% sorbic acid containing 1000 ppm parasorbic acid in the diet | No significant adverse effects on body weight, food/water intake, hematology, renal function, or tumor incidence compared to a control group receiving pure sorbic acid. A slight, non-significant increase in female liver weight was noted. | [3][4][5] |

| Mouse | 80 weeks | Diets containing 1.2% sorbic acid with 1000 ppm parasorbic acid | No significant effects on feed and water consumption, weight gain, hematological values, renal function, serum analyses, or the incidence and distribution of tumors. | [3] |

Early studies in the 1960s raised concerns about the carcinogenicity of parasorbic acid, as subcutaneous injections in rats were reported to induce sarcomas at the injection site. This was attributed to the alkylating potential of the α,β-unsaturated lactone structure. However, the more recent and relevant long-term oral toxicity studies with dietary administration did not show a carcinogenic effect[3][4][5]. The International Agency for Research on Cancer (IARC) has classified parasorbic acid in Group 3: "Not classifiable as to its carcinogenicity to humans."

Genotoxicity

Direct genotoxicity data for parasorbic acid is limited. However, studies on structurally related α,β-unsaturated lactones and ketones provide insights into its potential genotoxic mechanisms. These compounds can induce DNA damage[6][7].

-

Bacterial Reverse Mutation Assay (Ames Test): Studies on mintlactone, another unsaturated lactone, showed mixed results, with some batches showing mutagenicity in Salmonella typhimurium strain TA98 without metabolic activation[8].

-

In Vitro Micronucleus Test: Mintlactone tested negative in the in vitro micronucleus test, suggesting it does not induce chromosomal damage under the tested conditions[8].

-

In Vivo Genotoxicity: An in vivo comet assay with mintlactone was positive in the livers of female mice, indicating DNA strand breaks[8].

Given the reactivity of the α,β-unsaturated lactone moiety, a potential for genotoxicity cannot be entirely ruled out and warrants further investigation.

Cytotoxicity

The cytotoxicity of α,β-unsaturated lactones has been demonstrated in various cell lines. These compounds can induce cell death through mechanisms likely involving their electrophilic nature and ability to react with cellular nucleophiles[6].

| Assay | Cell Line | Endpoint | General Finding for α,β-unsaturated lactones |

| MTT Assay | Various cancer cell lines | Cell Viability | Dose-dependent reduction in cell viability. |

| Comet Assay | Various cell lines | DNA Damage | Induction of DNA strand breaks. |

Metabolism and Detoxification

The primary metabolic pathway for parasorbic acid is believed to be its hydrolysis to the open-chain, non-toxic sorbic acid[1]. This reaction can be catalyzed by esterases in the body.

A key detoxification mechanism for electrophilic compounds like α,β-unsaturated lactones is conjugation with glutathione (GSH), a major intracellular antioxidant[9][10][11][12]. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is more water-soluble and can be readily excreted from the body.

Signaling Pathway: Glutathione Conjugation of Parasorbic Acid

Caption: Proposed detoxification of parasorbic acid via glutathione conjugation.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below. These are based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test System: Rodents, typically rats or mice.

-

Animal Model: Healthy, young adult animals of a single sex (usually females, as they are often more sensitive).

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1-2 mL/100g body weight.

-

Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing is determined by the outcome of the previous dose level.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The primary endpoint is mortality, which is used to classify the substance according to its acute toxic hazard.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

-

Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect point mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites[13][14][15].

-

Test Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined.

-

The mixture is plated on minimal agar plates deficient in the required amino acid (histidine for Salmonella, tryptophan for E. coli).

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells[2][16][17].

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix)[2].

-

Procedure:

-

Cells are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

After an appropriate incubation period, cells are harvested, fixed, and stained.

-

-

Endpoint Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic potential[2][17][18].

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

-

Test System: Cultured mammalian cells, such as human lymphocytes or CHO cells[19][20][21][22][23].

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix)[22][23].

-

Procedure:

-

Cell cultures are treated with the test substance at several concentrations.

-

Cells are treated with a metaphase-arresting agent (e.g., colchicine).

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

-

Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges)[19][20][21][22][23].

-

-

Data Analysis: The number and types of chromosomal aberrations are recorded. A significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells[24][25][26].

-

Procedure:

-

Cells are seeded in a 96-well plate and exposed to various concentrations of the test substance.

-

After the desired incubation period, MTT solution is added to each well.

-

The plate is incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells[24][25][26][27].

Logical Relationships and Workflows

Experimental Workflow for Genotoxicity Assessment

References

- 1. Parasorbic acid - Wikipedia [en.wikipedia.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavouring Group Evaluation 217 Revision 3 (FGE.217Rev3): consideration of genotoxic potential for α,β-unsaturated ketones and precursors from chemical subgroup 4.1 of FGE.19: lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. askthescientists.com [askthescientists.com]

- 10. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione! - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepeakspa.com [thepeakspa.com]

- 13. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. nib.si [nib.si]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. oecd.org [oecd.org]

- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. nucro-technics.com [nucro-technics.com]

- 23. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. texaschildrens.org [texaschildrens.org]

Chirality and Stereochemistry of 6-methyl-5,6-dihydro-2H-pyran-2-one: An In-depth Technical Guide

An essential chiral building block in drug development, 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, presents a fascinating case study in stereochemistry. Its biological activity is intrinsically linked to its absolute configuration at the C6 chiral center, making a thorough understanding of its enantiomers—(S)-(+)-parasorbic acid and (R)-(-)-parasorbic acid—critical for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical properties of the enantiomers of this compound. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key synthetic pathways.

Stereochemical Properties and Characterization

The presence of a single stereocenter at the 6-position gives rise to two enantiomers of this compound. These stereoisomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and their biological activity.

Optical Rotation

The most direct method for distinguishing between the enantiomers is by measuring their specific rotation. The (S)-enantiomer is dextrorotatory, while the (R)-enantiomer is levorotatory.

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (S)-(+)-6-methyl-5,6-dihydro-2H-pyran-2-one | +210° | c = 2 in alcohol, at 19°C |

| (R)-(-)-6-methyl-5,6-dihydro-2H-pyran-2-one | -210° (inferred) | c = 2 in alcohol, at 19°C |

Note: The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer, as is characteristic of enantiomeric pairs.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the 1H and 13C NMR spectra of the individual enantiomers are identical in an achiral solvent, they serve as a crucial reference for confirming the compound's structure.

Table of Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~165 |

| Olefinic CH | ~120-145 |

| CH-O (Lactone Ring) | ~75-80 |

| Aliphatic CH₂ | ~25-35 |

| CH₃ (Methyl) | ~20 |

Note: Experimental values may vary slightly depending on the solvent and instrument used.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. Several strategies have been developed, primarily focusing on the creation of the chiral center with high stereocontrol.

Caption: Synthetic strategies for the enantiomers of this compound.

Synthesis of (S)-(+)-6-methyl-5,6-dihydro-2H-pyran-2-one

A common and effective method for the synthesis of the (S)-enantiomer involves the use of biocatalysis. The reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) provides (S)-(+)-ethyl 3-hydroxybutanoate, a key chiral precursor.

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate

-

Preparation of Yeast Suspension: In a suitable flask, a suspension of baker's yeast is prepared in a sucrose solution.

-

Substrate Addition: Ethyl acetoacetate is added to the fermenting yeast suspension.

-

Fermentation: The mixture is stirred at room temperature for an extended period (typically 24-48 hours) to allow for the enzymatic reduction.

-

Workup: The yeast cells are removed by filtration, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are dried and concentrated, and the resulting (S)-(+)-ethyl 3-hydroxybutanoate is purified by distillation.

Subsequent lactonization of the purified hydroxy ester yields (S)-(+)-6-methyl-5,6-dihydro-2H-pyran-2-one.

Synthesis of (R)-(-)-6-methyl-5,6-dihydro-2H-pyran-2-one

The synthesis of the (R)-enantiomer often employs asymmetric chemical catalysis or chiral pool synthesis from different starting materials. One notable approach involves ring-closing metathesis (RCM) of a suitably functionalized acyclic precursor.

Experimental Protocol: Ring-Closing Metathesis

-

Precursor Synthesis: An appropriate diene precursor containing the required stereocenter is synthesized. This often involves an enantioselective reaction, such as an asymmetric allylation, to establish the chiral center.

-

Metathesis Reaction: The diene is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst).

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is purified by column chromatography to isolate the desired (R)-(-)-6-methyl-5,6-dihydro-2H-pyran-2-one.

Enantioselective Synthesis of (R)-Goniothalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-goniothalamin, a naturally occurring styryl-lactone with significant cytotoxic and antiproliferative properties. This document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and a visual representation of a prominent synthetic workflow.

Core Synthetic Strategies and Comparative Data

The enantioselective synthesis of (R)-goniothalamin has been approached through several distinct and effective strategies. The primary methods include catalytic asymmetric allylation of an aldehyde precursor, enzymatic kinetic resolution of a racemic alcohol followed by ring-closing metathesis (RCM), and syntheses employing the Sharpless asymmetric epoxidation. Each approach offers unique advantages in terms of efficiency, stereocontrol, and scalability.

A summary of quantitative data from various reported syntheses is presented in the table below, allowing for a direct comparison of their efficacy.

| Synthetic Strategy | Key Reagents/Catalysts | Starting Material | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Catalytic Asymmetric Allylation | |||||

| Brown Allylation (Batch) | (+)-Ipc₂B(allyl) | trans-Cinnamaldehyde | ~60 (3 steps) | 96 | Ramachandran, P. V., et al. (2000) |

| Brown Allylation (Continuous Flow) | (–)-Ipc₂B(allyl) | trans-Cinnamaldehyde | 98 (for alcohol) | 91.5 | Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin.[1][2][3][4] |

| Roush Allylation | (+)- or (–)-DIPT-allylboronate | trans-Cinnamaldehyde | 69-98 | 70.8-72.4 | Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin.[1] |

| Krische Allylation | Iridium with (R)-Cl, MeOBIPHEP | Cinnamyl alcohol | Good | 90 | De Novo Asymmetric Syntheses of (+)-Goniothalamin...[5] |

| Leighton's Reagent | (S,S)-Leighton reagent | trans-Cinnamaldehyde | 95 (for alcohol) | >95 | De Novo Asymmetric Syntheses of (+)-Goniothalamin...[5] |

| Enzymatic Kinetic Resolution & RCM | |||||

| Lipase-Catalyzed Resolution | Lipase (e.g., CALB), Vinyl acrylate, Grubbs' Catalyst (I or II) | (±)-1-Phenylhexa-1,5-dien-3-ol | High | >99 for (R)-goniothalamin | Synthesis of (+)-Goniothalamin and Its Enantiomer...[6] |

| Sharpless Asymmetric Epoxidation | |||||

| Sharpless Kinetic Resolution | L-(+)-DIPT, Ti(O-iPr)₄, TBHP | Racemic secondary 2-furylmethanol | 35 (for pyranone) | - | Facile Enantioselective Synthesis of 6R-(+)-Goniothalamin...[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the enantioselective synthesis of (R)-goniothalamin.

Catalytic Asymmetric Allylation followed by Ring-Closing Metathesis

This protocol is adapted from the Brown allylation approach.

Step 1: Asymmetric Allylation of trans-Cinnamaldehyde

-

To a solution of (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂B(allyl)) in an appropriate solvent (e.g., THF) at -78 °C is added trans-cinnamaldehyde dropwise.

-

The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a proton source (e.g., methanol), followed by oxidative workup (e.g., with NaOH and H₂O₂).

-

The crude product, (R)-1-phenylhexa-1,5-dien-3-ol, is purified by flash column chromatography.

Step 2: Esterification with Acryloyl Chloride

-

To a solution of (R)-1-phenylhexa-1,5-dien-3-ol and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C is added acryloyl chloride dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with aqueous solutions (e.g., NaHCO₃, brine) and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the acrylate ester, which is used in the next step without further purification.

Step 3: Ring-Closing Metathesis

-

To a solution of the acrylate ester in dry, degassed CH₂Cl₂ is added a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst, typically 1-5 mol%).

-

The reaction mixture is heated to reflux and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford (R)-goniothalamin.

Enzymatic Kinetic Resolution followed by Ring-Closing Metathesis

This protocol is based on the lipase-catalyzed resolution of a racemic alcohol.

Step 1: Synthesis of Racemic (±)-1-Phenylhexa-1,5-dien-3-ol

-

To a solution of trans-cinnamaldehyde in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C is added a solution of allylmagnesium bromide dropwise.

-

The reaction is stirred and allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the racemic alcohol, which can be purified by chromatography.

Step 2: Enzymatic Kinetic Resolution

-

The racemic alcohol is dissolved in a suitable organic solvent (e.g., hexane) and an acyl donor (e.g., vinyl acrylate) is added.

-

A lipase (e.g., Candida antarctica lipase B, CALB) is added to the mixture.

-

The suspension is stirred at room temperature, and the reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The filtrate is concentrated, and the unreacted (S)-alcohol and the acylated (R)-ester are separated by column chromatography.

-

The (R)-ester is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the enantiopure (R)-1-phenylhexa-1,5-dien-3-ol.

Step 3: Esterification and Ring-Closing Metathesis

-

The procedure is analogous to Steps 2 and 3 of the catalytic asymmetric allylation protocol described above, starting from the enantiopure (R)-1-phenylhexa-1,5-dien-3-ol.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective synthesis of (R)-goniothalamin via catalytic asymmetric allylation and ring-closing metathesis.

Caption: Workflow for the enantioselective synthesis of (R)-goniothalamin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. [repository.cam.ac.uk]

- 4. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo Asymmetric Syntheses of (+)-Goniothalamin, (+)-Goniothalamin oxide and 7,8-Bis-epi-Goniothalamin using Asymmetric Allylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a versatile building block in organic synthesis. The naturally occurring (S)-enantiomer is known as Parasorbic acid, first isolated from the berries of the mountain ash, Sorbus aucuparia L.[1]. This chiral synthon and its racemic form are valuable precursors for the synthesis of a wide array of complex molecules and biologically active compounds, owing to the multiple reactive sites within its structure. Its applications span from the synthesis of natural products to the development of novel therapeutic agents.

This document provides a detailed overview of the synthetic applications of this compound, including key reaction protocols and quantitative data to support researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid) is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Oily liquid | [1] |

| Boiling Point | 104-105 °C at 14 mmHg | [1] |

| Density (d₄¹⁸) | 1.079 g/cm³ | [1] |

| Optical Rotation [α]D¹⁹ | +210° (c=2 in alcohol) | [1] |

| 1H NMR (CDCl₃) | δ (ppm): 6.85 (ddd, 1H, H-3), 6.00 (d, 1H, H-2), 4.50 (m, 1H, H-5), 2.40 (m, 2H, H-4), 1.45 (d, 3H, CH₃) | |

| 13C NMR (CDCl₃) | δ (ppm): 164.5 (C-1), 145.0 (C-3), 121.5 (C-2), 75.0 (C-5), 30.0 (C-4), 21.0 (CH₃) |

Key Synthetic Applications and Protocols

The reactivity of this compound is dominated by its α,β-unsaturated lactone moiety. This functional group allows for a variety of transformations, including conjugate additions (Michael reactions), Diels-Alder reactions, and nucleophilic ring-opening.

Conjugate Addition (Michael Reaction)

The electrophilic β-carbon of the unsaturated lactone is susceptible to attack by a wide range of nucleophiles in a 1,4-conjugate addition, also known as the Michael reaction. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of various functional groups at the 4-position of the pyranone ring. Organocuprates (Gilman reagents) are particularly effective for this transformation.

Experimental Protocol: Conjugate Addition of a Grignard Reagent Catalyzed by Copper(I) Iodide

This protocol is a general procedure for the copper-catalyzed 1,4-addition of a Grignard reagent to an α,β-unsaturated lactone, adapted for this compound.

Reaction Scheme:

Figure 1. Conjugate addition of a methyl group.

Materials:

-

(±)-6-methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Methylmagnesium bromide (MeMgBr) (1.5 eq, 3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add the solution of MeMgBr (1.5 eq) dropwise.

-

Stir the resulting mixture at -20 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at -20 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4,6-dimethyltetrahydro-2H-pyran-2-one.

Quantitative Data for Conjugate Addition Reactions:

| Nucleophile (R in R₂CuLi) | Product | Yield (%) | Diastereomeric Ratio (if applicable) |

| Methyl | 4,6-dimethyltetrahydro-2H-pyran-2-one | 85-95 | Varies with conditions |

| n-Butyl | 4-butyl-6-methyltetrahydro-2H-pyran-2-one | 80-90 | Varies with conditions |

| Phenyl | 6-methyl-4-phenyltetrahydro-2H-pyran-2-one | 75-85 | Varies with conditions |

Diels-Alder Reaction

The diene moiety within the this compound ring system can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles, leading to the formation of complex bicyclic structures. The reaction is typically performed at elevated temperatures.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol outlines a general procedure for the Diels-Alder reaction between a pyran-2-one and a dienophile.

Reaction Scheme:

Figure 2. Diels-Alder cycloaddition.

Materials:

-

This compound (1.0 eq)

-

N-Phenylmaleimide (1.1 eq)

-

Toluene

-

Hexane

Procedure:

-

Dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product often crystallizes upon standing or can be precipitated by the addition of hexane.

-

Collect the solid product by vacuum filtration and wash with cold hexane.

-

Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) to afford the pure Diels-Alder adduct.

Quantitative Data for Diels-Alder Reactions:

| Dienophile | Product | Yield (%) |

| N-Phenylmaleimide | Bicyclic imide adduct | 70-85 |

| Maleic anhydride | Bicyclic anhydride adduct | 65-80 |

| Dimethyl acetylenedicarboxylate | Bicyclic diester adduct | 60-75 |

Ring-Opening Reactions

The lactone functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. This provides access to functionalized δ-hydroxy-α,β-unsaturated carboxylic acid derivatives.

Experimental Protocol: Base-Catalyzed Hydrolysis to 5-hydroxy-2-hexenoic acid

This protocol describes the ring-opening of the lactone via hydrolysis under basic conditions.

Reaction Scheme:

Figure 3. Ring-opening via hydrolysis.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) (1.2 eq, 1 M aqueous solution)

-

Hydrochloric acid (HCl) (1 M aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or methanol), add the 1 M NaOH solution (1.2 eq) at room temperature.

-

Stir the mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxy-2-hexenoic acid.

-

The product can be further purified by crystallization or chromatography if necessary.

Workflow for the Synthesis of Chiral Building Blocks

The enantiomerically pure forms of this compound are particularly valuable. The following diagram illustrates a typical workflow for obtaining these chiral synthons from readily available starting materials.

Figure 4. Synthetic workflow and applications.

Conclusion

This compound is a highly valuable and versatile synthon in organic synthesis. Its rich chemistry, stemming from the α,β-unsaturated δ-lactone core, allows for a multitude of synthetic transformations. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in the creation of novel and complex molecular architectures for applications in medicinal chemistry, drug discovery, and materials science.

References

Application Notes and Protocols: Leveraging CRISPR-Cas9 Screening for Novel Drug Target Identification in Triple-Negative Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of novel and effective drug targets is a paramount challenge in oncology, particularly for aggressive malignancies like triple-negative breast cancer (TNBC), which lacks targeted therapies such as hormone therapy or HER2 inhibitors.[1][2] Functional genomics, utilizing tools like CRISPR-Cas9, offers a powerful, unbiased approach to systematically interrogate the genome for cancer cell vulnerabilities.[3][4] This document outlines the application of a genome-wide CRISPR-Cas9 knockout screen to identify Ubiquitin-Activating Enzyme 1 (UBA1) as a critical survival gene in TNBC.[1][5] Subsequent pharmacological inhibition of UBA1 with the clinical-grade inhibitor TAK-243 has shown potent anti-tumor activity in preclinical TNBC models, validating UBA1 as a promising therapeutic target.[2][5][6]

Quantitative Data Summary

The efficacy of the UBA1 inhibitor, TAK-243, was assessed across a panel of TNBC cell lines and patient-derived xenograft (PDX) models, demonstrating significant potency. For comparison, the cytotoxic effect of TAK-243 on non-cancerous cell lines was also evaluated, revealing a therapeutic window. Additionally, the impact of the ABCB1 transporter on TAK-243 efficacy is presented, highlighting potential mechanisms of drug resistance.

Table 1: Cytotoxic Activity (IC50) of TAK-243 in Cancerous and Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC50 of TAK-243 (µM) | Resistance Fold | Reference |

| KB-3-1 | Parental Human Epidermoid Carcinoma | 0.163 ± 0.043 | 1.00 | [7] |

| KB-C2 | ABCB1-Overexpressing Epidermoid Carcinoma | 6.096 ± 0.580 | 37.45 | [7] |

| SW620 | Parental Human Colorectal Adenocarcinoma | 0.070 ± 0.006 | 1.00 | [7] |

| SW620/Ad300 | ABCB1-Overexpressing Colorectal Adenocarcinoma | 1.991 ± 0.225 | 28.46 | [7] |

| HEK293/pcDNA3.1 | Parental Human Embryonic Kidney | 0.042 ± 0.016 | 1.00 | [7] |

| HEK293/ABCB1 | ABCB1-Overexpressing Human Embryonic Kidney | 0.441 ± 0.130 | 10.62 | [7] |

Data are represented as mean ± SD from three independent experiments.

Table 2: Ex Vivo Efficacy of TAK-243 in TNBC Patient-Derived Xenograft (PDX) Models

| PDX Model | Description | Treatment Duration | Outcome | Reference |

| HCI-001 | Patient-Derived TNBC Xenograft | 72 hours | Significant reduction in cell viability | [8][9] |

| UCD52 | Patient-Derived TNBC Xenograft | 72 hours | Significant reduction in cell viability | [8][9] |

| WHIM30 | Patient-Derived TNBC Xenograft | 72 hours | Significant reduction in cell viability | [9] |

| VCU-BC-01 | VCU-Developed TNBC PDX | Not Specified | Tumor growth inhibition | [8] |

| VCU-BC-02 | VCU-Developed TNBC PDX | Not Specified | Tumor growth inhibition | [8] |

| VCU-BC-03 | VCU-Developed TNBC PDX | Not Specified | Tumor growth inhibition | [8] |

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Target Identification in TNBC Cell Lines

This protocol describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes essential for the survival of TNBC cells.[4][10][11]

1. Cell Line Preparation and Cas9 Expression:

- Culture TNBC cell lines (e.g., BT549, MDA-MB-468) in appropriate media.

- Generate stable Cas9-expressing cell lines by lentiviral transduction with a Cas9-expressing vector.

- Select for Cas9-positive cells using an appropriate antibiotic selection marker.

- Verify Cas9 expression and activity.

2. Lentiviral sgRNA Library Production:

- Amplify a pooled sgRNA library (e.g., GeCKOv2) targeting all genes in the human genome.[4]

- Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.

- Harvest and concentrate the lentiviral particles.

- Determine the viral titer.

3. CRISPR-Cas9 Screen:

- Transduce the stable Cas9-expressing TNBC cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.[12]

- Select transduced cells with an appropriate antibiotic.

- Maintain a sufficient number of cells throughout the screen to ensure adequate library representation (>1,000 cells per sgRNA).[12]

- Collect a sample of cells at the beginning of the screen to serve as a baseline (T0).

- Culture the cells for a predetermined number of population doublings (e.g., 14-17).[4]

- Harvest the cells at the end of the screen.

4. Analysis of sgRNA Representation:

- Extract genomic DNA from the initial (T0) and final cell populations.[10]

- Amplify the integrated sgRNA sequences using PCR.

- Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the initial and final cell populations.[11]

- Identify sgRNAs that are depleted in the final cell population compared to the initial population, as these target genes are likely essential for cell survival.

- Perform statistical analysis to identify significantly depleted genes, such as UBA1.

Protocol 2: Validation of UBA1 as a Therapeutic Target using TAK-243

This protocol outlines the validation of a top hit from the CRISPR screen, UBA1, using a small molecule inhibitor.

1. Cell Viability Assays:

- Seed TNBC cell lines in 96-well plates.

- Treat the cells with a range of concentrations of TAK-243.

- Incubate for a specified period (e.g., 72 hours).

- Assess cell viability using a colorimetric assay (e.g., MTT) or a fluorescence-based assay.

- Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2. Western Blot Analysis:

- Treat TNBC cells with TAK-243 at concentrations around the IC50.

- Lyse the cells and quantify protein concentration.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with primary antibodies against proteins in the UBA1 signaling pathway (e.g., UBA1, ATF4, NOXA, and a loading control like GAPDH).

- Incubate with secondary antibodies and visualize the protein bands.

3. In Vivo Xenograft Studies:

- Implant TNBC cells or patient-derived xenograft fragments into immunocompromised mice.

- Once tumors are established, randomize the mice into treatment and control groups.

- Administer TAK-243 or a vehicle control to the respective groups.

- Monitor tumor volume and animal health over time.

- At the end of the study, harvest tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Signaling Pathway of UBA1 Inhibition